Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate
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Overview
Description
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is a calcium salt of a heterocyclic compound It is known for its unique structure, which includes a pyrimidine ring with carboxylate and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with a calcium source, such as calcium hydroxide or calcium chloride, in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired hydrate form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The carboxylate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: The parent compound without the calcium ion.
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: A derivative with additional functional groups.
Uniqueness
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is unique due to the presence of the calcium ion, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
IUPAC Name |
calcium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Ca.H2O/c2*8-3-1-2(4(9)10)6-5(11)7-3;;/h2*1H,(H,9,10)(H2,6,7,8,11);;1H2/q;;+2;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRQNNHTBHRSDY-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].O.[Ca+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CaN4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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